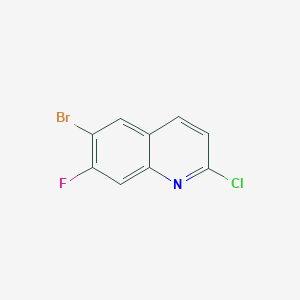

6-Bromo-2-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-9(11)13-8(5)4-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAINONUWSVHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-57-6 | |

| Record name | 6-bromo-2-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Chloro 7 Fluoroquinoline and Its Analogues

Advanced Precursor Synthesis for Halogenated Quinolines

The construction of halogenated quinolines relies heavily on the availability of appropriately substituted precursors, typically functionalized anilines or related aromatic amines, which undergo cyclization with a suitable partner. The nature and position of substituents on these precursors are critical as they dictate the final substitution pattern of the quinoline (B57606) ring and influence the course of the cyclization reaction.

One common strategy involves the synthesis of 2-aminoaryl ketones or aldehydes, which are key intermediates for the widely used Friedländer annulation. For instance, the synthesis of novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids begins with ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid as a core precursor. researchgate.net Another versatile approach is the use of N-(2-alkynyl)anilines, which can be prepared from the corresponding anilines and propargyl halides. These precursors are designed for electrophilic or metal-catalyzed cyclization reactions that directly install functionality at the 3-position of the quinoline ring. nih.gov

The table below summarizes key classes of precursors used in the synthesis of halogenated quinolines.

| Precursor Type | Cyclization Partner/Method | Resulting Quinoline Type | Reference |

| 2-Aminoaryl Ketones/Aldehydes | Carbonyl compounds (e.g., pyruvic acid) | Substituted quinolines (Friedländer Synthesis) | mdpi.com |

| Substituted Anilines | α,β-Unsaturated carbonyl compounds | 2,3,4-Trisubstituted quinolines | mdpi.com |

| N-(2-Alkynyl)anilines | Electrophiles (e.g., I₂, Br₂) or Metal Catalysts (e.g., Hg(OTf)₂) | 3-Haloquinolines or 3-unsubstituted quinolines | nih.gov |

| 2-Vinylanilines | Aldehydes | Polysubstituted quinolines via cascade reaction | mdpi.com |

Regioselective Halogenation Strategies for Quinoline Scaffolds

Direct halogenation of a pre-formed quinoline ring is a common method for introducing halogen atoms. The challenge lies in controlling the regioselectivity of the reaction, as the electronic properties of the quinoline nucleus and any existing substituents direct the position of electrophilic attack.

The bromination of quinolines can be controlled to target specific positions on the carbocyclic or heterocyclic ring. The outcome is highly dependent on the reaction conditions and the directing effects of substituents already present on the quinoline scaffold. For example, the bromination of 8-substituted quinolines can lead to different products; 8-hydroxyquinoline and 8-aminoquinoline typically yield a mixture of mono- and di-bromo derivatives (at the 5- and 7-positions), whereas 8-methoxyquinoline furnishes the 5-bromo product exclusively. researchgate.net

Molecular bromine is a common reagent for these transformations. latrobe.edu.au In some cases, N-bromosuccinamide (NBS) is used, often in radical-promoted reactions, to achieve substitution at specific positions, such as the synthesis of 3-substituted quinolines via a radical cyclization pathway. mdpi.comnih.gov Metal-free protocols have also been developed for the highly regioselective C5-bromination of 8-substituted quinolines using reagents like tribromoisocyanuric acid (TBCA). rsc.org

The following table highlights different bromination reagents and their regioselective outcomes on the quinoline core.

| Reagent | Position(s) Targeted | Substrate Example | Reference |

| Bromine (Br₂) | C5 and C7 | 8-Hydroxyquinoline | researchgate.net |

| Bromine (Br₂) | C5 | 8-Methoxyquinoline | researchgate.net |

| N-Bromosuccinamide (NBS) | C3 | Propenoate precursors in radical cyclization | mdpi.comnih.gov |

| Tribromoisocyanuric Acid (TBCA) | C5 | 8-Amidoquinolines | rsc.org |

Selective chlorination and fluorination of the quinoline core present unique challenges due to the high reactivity of the reagents involved. Metal-free methods using reagents like trichloroisocyanuric acid (TCCA) have been established for the geometrically inaccessible C5–H chlorination of various 8-substituted quinoline derivatives. rsc.org This reaction proceeds at room temperature with high regioselectivity. rsc.org The selective nucleophilic chlorination of quinols to produce ortho-chloro phenols using thionyl chloride represents another strategic approach that can be adapted for heterocyclic systems. cuny.edu

Fluorination is particularly challenging. Direct fluorination of quinoline derivatives in acidic media can result in selective electrophilic substitution. researchgate.net Another technique involves the use of elemental fluorine-iodine mixtures, which can selectively introduce a fluorine atom at the 2-position of the quinoline ring at room temperature. rsc.org More recently, a method for the nucleophilic oxidative fluorination of quinolines has been developed, which shows selectivity for the C4 position. nih.gov

| Halogen | Reagent/Method | Position(s) Targeted | Reference |

| Chlorine | Trichloroisocyanuric Acid (TCCA) | C5 | rsc.org |

| Chlorine | Thionyl Chloride | Ortho-position to a hydroxyl group | cuny.edu |

| Fluorine | Elemental Fluorine-Iodine | C2 | rsc.org |

| Fluorine | Photoredox Catalysis with Selectfluor | C4 | nih.gov |

Cyclization and Annulation Reactions for Constructing Halogenated Quinoline Ring Systems

The formation of the quinoline ring itself is a cornerstone of synthesis. Cyclization and annulation reactions build the bicyclic quinoline scaffold from acyclic or monocyclic precursors. When precursors bearing halogen substituents are used, these methods provide direct access to halogenated quinolines.

Established methods like the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remain powerful tools for creating polysubstituted quinolines. mdpi.com Modifications of this approach, sometimes using Brønsted acid catalysts, allow for the synthesis of diverse 2,3,4-trisubstituted quinolines. mdpi.com

A modern and versatile strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds under mild conditions using electrophilic halogen sources like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). The process involves a 6-endo-dig cyclization, which forms the quinoline ring while simultaneously installing a halogen atom at the 3-position. nih.gov Radical-promoted cyclizations also offer an alternative pathway for quinoline synthesis. mdpi.comnih.gov

Catalyst-Mediated Synthetic Pathways for Halogenated Quinoline Derivatives

Catalysis, particularly by transition metals, has revolutionized the synthesis of complex heterocyclic compounds like halogenated quinolines. iaea.org Catalysts can enable reactions that are otherwise difficult, improve yields and regioselectivity, and allow for milder reaction conditions.

Transition metals such as palladium, rhodium, copper, and cobalt are widely used to catalyze the synthesis of quinolines. mdpi.commdpi.com Palladium-catalyzed reactions are particularly prominent. For instance, palladium catalysts can be used for the C2 arylation of quinoline N-oxides, demonstrating C-H activation and functionalization. mdpi.com Such cross-coupling reactions are invaluable for building complex quinoline derivatives.

Cobalt-catalyzed C-H bond activation has been employed for the cyclization of acetophenones and anilines to produce various quinoline skeletons with high yields. mdpi.com Copper-catalyzed annulation reactions, such as the [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, provide access to highly functionalized 2,3-diaroylquinolines under mild conditions. mdpi.com These catalyst-mediated pathways offer powerful tools for constructing the core structure of molecules like 6-bromo-2-chloro-7-fluoroquinoline and its analogues.

The table below provides examples of transition metal-catalyzed reactions for quinoline synthesis.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium (Pd(OAc)₂) | C-H Arylation | Quinoline N-oxide, Benzene (B151609) | 2-Arylquinoline | mdpi.com |

| Cobalt (Co(III)) | C-H Activation/Cyclization | Acetophenone, Aniline | Substituted Quinolines | mdpi.com |

| Copper (Cu(0)) | [4 + 1 + 1] Annulation | Sulfoxonium ylides, Anthranils | 2,3-Diaroylquinolines | mdpi.com |

| Rhodium (Rh) | C-H Bromination | Quinoline N-oxides, NBS | C8-Bromoquinolines | mdpi.com |

Iridium-Catalyzed C-H Borylation as a Strategic Derivatization Route

Iridium-catalyzed C-H borylation has emerged as a powerful and strategic method for the functionalization of heteroarenes, including the quinoline scaffold. nih.gov This methodology allows for the direct conversion of C-H bonds into versatile boronic ester intermediates, which can then participate in a wide array of subsequent cross-coupling reactions to introduce new functional groups. nih.govnih.gov The use of transition metals like iridium offers a pathway to improved atom economy and catalyst-driven selectivity. illinois.edu

The C-H bond functionalization of heteroarenes is a significant synthetic methodology due to the prevalence of these structures in pharmaceuticals, agrochemicals, and electronic materials. nih.gov For quinolines, this approach provides a route to derivatives that would be difficult to access through traditional methods. The iridium catalyst, often in the form of [Ir(OMe)COD]2 paired with a bidentate ligand such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), has proven effective for the borylation of arenes using reagents like bis(pinacolato)diboron (B2pin2). nih.gov

While research has extensively covered the borylation of various quinolines, the regioselectivity of the C-H activation is a critical aspect. nih.gov Studies on 6-fluoroquinolines have demonstrated that the iridium-catalyzed borylation can be highly selective. For instance, the borylation of 6-fluoroquinolines has been shown to selectively occur at the C7 position. nih.gov This selectivity is crucial for the targeted synthesis of specific isomers. The resulting quinoline boronic ester is a versatile intermediate for further chemical transformations. nih.govnih.govelsevierpure.com

The general reaction conditions for such a transformation are summarized in the table below.

| Parameter | Condition |

| Catalyst | [Ir(OMe)COD]2 |

| Ligand | 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Cyclopentyl methyl ether (CPME) |

This table represents typical conditions for Iridium-catalyzed C-H borylation of quinolines.

The derivatization of the borylated quinoline can lead to the introduction of various substituents, significantly expanding the chemical space accessible from a single halogenated quinoline precursor. acs.org This strategic derivatization is of high interest in medicinal chemistry for the development of new pharmacologically active compounds. nih.govnih.gov

Green Chemistry Principles in Halogenated Quinoline Synthesis

The synthesis of halogenated quinolines, like many chemical processes, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu For the synthesis of quinoline and its derivatives, these principles are being applied to develop more environmentally benign and sustainable methods. ijpsjournal.comtandfonline.com

Key green chemistry principles applicable to halogenated quinoline synthesis include:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. yale.edu This can be achieved through reaction optimization and the use of high-yield synthetic routes.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions are often superior to stoichiometric ones in this regard. yale.edu

Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary whenever possible and innocuous when used. yale.edu Research has focused on using greener solvents such as water, ethanol, or ionic liquids for quinoline synthesis. tandfonline.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. yale.edu Microwave-assisted synthesis is one technique that can reduce energy consumption and reaction times. ijpsjournal.comtandfonline.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they can be used in small amounts and can be recycled. yale.edu The development of efficient and recyclable nanocatalysts for quinoline synthesis is an active area of research. nih.gov

The table below outlines some green approaches that have been applied to the synthesis of quinoline derivatives.

| Green Approach | Description | Relevance to Halogenated Quinoline Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to shorter reaction times and increased yields. ijpsjournal.comtandfonline.com | Can potentially reduce energy consumption and improve the efficiency of synthetic steps. |

| Use of Green Solvents | Employs environmentally friendly solvents like water, ethanol, or deep eutectic solvents. tandfonline.com | Reduces the environmental impact associated with the use of volatile and toxic organic solvents. |

| Nanocatalysis | The use of catalysts in the nanometer size range, which often exhibit high activity and selectivity. nih.gov | Can lead to more efficient reactions with lower catalyst loading and easier separation and recycling of the catalyst. |

| Solvent-Free Reactions | Conducting reactions without a solvent, which minimizes waste. nih.gov | Represents an ideal green chemistry scenario by eliminating solvent use entirely. |

By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible. ijpsjournal.com

Chemical Reactivity and Functional Group Interconversions of 6 Bromo 2 Chloro 7 Fluoroquinoline

Reactivity Profiles of the Halogen Substituents (Bromine, Chlorine, Fluorine)

The electronic environment of the quinoline (B57606) ring significantly influences the reactivity of the attached halogen atoms. The electron-withdrawing nature of the nitrogen atom activates the heterocyclic ring, particularly at the C-2 and C-4 positions, towards nucleophilic attack. In contrast, halogens on the carbocyclic (benzene) portion of the quinoline system exhibit reactivity more akin to that of halobenzenes. iust.ac.ir

The positions of the halogen substituents on the 6-bromo-2-chloro-7-fluoroquinoline core are critical to their susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles due to its direct conjugation with the ring nitrogen. This is a general feature of 2- and 4-haloquinolines, which show enhanced reactivity compared to halogens at other positions. iust.ac.ir

In contrast, the bromine at C-6 and fluorine at C-7, being on the benzenoid ring, are considerably less reactive towards traditional SNAr reactions. iust.ac.ir However, the reactivity can be enhanced under specific conditions or by the presence of strongly activating groups. For instance, in related nitro-substituted systems, the chloro group is readily displaced by various nitrogen, sulfur, and carbon nucleophiles. researchgate.net While fluorine is the most electronegative halogen, its bond to the aromatic ring is very strong, often making it a poorer leaving group than chlorine or bromine in SNAr unless significantly activated. Therefore, the general order of reactivity for SNAr on this compound is expected to be C-2 (Cl) > C-7 (F) > C-6 (Br), with the reaction preferentially occurring at the C-2 position.

| Position | Halogen | Relative Reactivity in SNAr | Rationale |

| C-2 | Chlorine | High | Activation by the adjacent ring nitrogen atom. iust.ac.ir |

| C-6 | Bromine | Low | Located on the less activated benzenoid ring. iust.ac.ir |

| C-7 | Fluorine | Moderate | Activated by electronegativity but has a strong C-F bond. |

Transition metal-catalyzed cross-coupling reactions provide a powerful method for functionalizing haloquinolines. The reactivity of the carbon-halogen bond in these reactions typically follows the order C-I > C-Br > C-Cl. Consequently, for this compound, the C-6 bromine atom is the most likely site for oxidative addition to a low-valent transition metal catalyst (e.g., palladium or nickel), making it the preferred position for cross-coupling reactions like Sonogashira, Suzuki, and Heck.

This selective reactivity allows for the introduction of various substituents at the C-6 position while leaving the C-2 chloro and C-7 fluoro groups intact. For example, Sonogashira coupling would enable the introduction of an alkyne group at the C-6 position. Achieving coupling at the C-2 chloro position would require more forcing conditions or specialized catalyst systems designed for C-Cl bond activation.

| Reaction Type | Reactive Site | Rationale | Potential Product |

| Sonogashira Coupling | C-6 (Bromo) | C-Br bond is more reactive than C-Cl in standard Pd-catalyzed coupling. | 6-Alkynyl-2-chloro-7-fluoroquinoline |

| Suzuki Coupling | C-6 (Bromo) | Preferential oxidative addition at the C-Br bond. | 6-Aryl/vinyl-2-chloro-7-fluoroquinoline |

| Heck Coupling | C-6 (Bromo) | Higher reactivity of the C-Br bond. | 6-Alkenyl-2-chloro-7-fluoroquinoline |

Derivatization Strategies at the Quinoline Nitrogen Atom (N-1)

The nitrogen atom in the quinoline ring is a lone pair donor, making it basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides or acyl halides to form quaternary quinolinium salts. nih.govyoutube.com This derivatization changes the electronic properties of the entire ring system, making it more electron-deficient and potentially altering the reactivity at other positions. The formation of N-alkyl or N-acyl quinolinium salts is a common strategy in the synthesis of biologically active compounds and functional materials. nih.gov For instance, the reaction with an alkyl halide like methyl iodide would yield 6-bromo-2-chloro-7-fluoro-1-methylquinolinium iodide.

Chemical Transformations at Ancillary Ring Positions (e.g., C-3, C-4)

While the halogenated positions are primary sites for substitution and coupling, the other carbon centers on the quinoline ring, particularly C-3 and C-4, can also be functionalized.

Introducing carbonyl or formyl groups often requires initial C-H activation or metalation. Directed ortho-metalation is a viable strategy, although in this compound, the directing ability of the various substituents would need to be considered. A more general approach involves the functionalization of a pre-existing group. For instance, if a group that can be converted to a carbonyl is introduced via cross-coupling at C-6, subsequent transformations can be performed.

Alternatively, methods have been developed for the direct functionalization of the quinoline core. For example, in some quinoline systems, trifluoroacetylation can occur at the C-3 position. iust.ac.ir The introduction of a formyl group can sometimes be achieved via a Vilsmeier-Haack type reaction, although the regioselectivity would be highly dependent on the existing substitution pattern.

Imine or Schiff base derivatives are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. To prepare such derivatives from this compound, a carbonyl or an amino functionality would first need to be installed on the ring, for example at the C-3 or C-4 position.

If a formyl-substituted quinoline is prepared (as described in 3.3.1), it can be readily condensed with a variety of primary amines (R-NH₂) to yield the corresponding imine or Schiff base. Conversely, if an amino-substituted quinoline is available, it can be reacted with aldehydes or ketones to achieve the same outcome. These imine linkages are important in the synthesis of various heterocyclic systems and ligands for metal catalysis.

Alkylation and Arylation Reactions

The C-Br and C-Cl bonds in this compound are primary sites for alkylation and arylation reactions, predominantly through palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, enabling sequential modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the haloquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous 6-bromo-2-chloroquinolines suggests that selective arylation at the C-6 position is highly feasible. The reaction would likely proceed by treating the quinoline with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as sodium carbonate or cesium carbonate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org For this compound, this reaction would introduce an alkynyl substituent, a valuable functional group for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The higher reactivity of the C-Br bond would again favor initial coupling at the C-6 position. Research on related brominated pyridines has demonstrated efficient Sonogashira coupling with a variety of terminal alkynes. soton.ac.ukscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds. Studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination at the C-6 position can be achieved in the presence of the C-2 chloro substituent. nih.gov This selectivity allows for the introduction of a wide range of primary and secondary amines, which can be crucial for tuning the electronic and pharmacological properties of the resulting molecules. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.govorganic-chemistry.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Chloropurine | Arylboronic Acid | Pd(PPh₃)₄, Cs₂CO₃ | 6-Arylpurine | researchgate.net |

| Sonogashira Coupling | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 6-Alkynyl-3-fluoro-2-pyridinecarbonitrile | soton.ac.uk |

| Buchwald-Hartwig Amination | 6-Bromo-2-chloroquinoline | Cyclic Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-(Cyclic amino)-2-chloroquinoline | nih.gov |

Heterocyclic Annulation for Hybrid Molecule Formation

The functional groups introduced via alkylation and arylation reactions on the this compound scaffold can serve as handles for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, or annulation. These hybrid molecules, which incorporate the quinoline core fused with another heterocyclic ring, are of significant interest in drug discovery.

For instance, an alkynyl group introduced at the C-6 position via a Sonogashira coupling can undergo a variety of cyclization reactions. If an amino group is present at the C-7 position (which could be introduced by nucleophilic aromatic substitution of the fluorine atom), an intramolecular cyclization between the alkyne and the amine could lead to the formation of a fused pyrrolo[3,2-f]quinoline system.

Similarly, if an ortho-aminoaryl group is introduced at the C-6 position via a Suzuki coupling, a subsequent intramolecular cyclization, potentially under oxidative conditions, could yield a fused quinolino-phenazine or a similar polycyclic aromatic system. The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate (B1210297) demonstrates a one-step preparation of a fused heterocyclic system, highlighting the potential for building complex structures from appropriately substituted precursors. google.com

The creation of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and to develop compounds with novel or improved biological activities. The specific nature of the annulated heterocycle can be tailored by the choice of the coupling partner and the subsequent cyclization conditions.

| Starting Material Precursor | Reaction Sequence | Annulated Heterocycle Formed | Resulting Hybrid Molecule Class | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-5-chlorobenzoic acid | One-step reaction with formamidine acetate | Quinazolinone | Quinazolino-benzimidazole derivatives | google.com |

| Ethyl 1-amino-4-bromonaphthalene-2-carboxylate | Condensation with formamide (B127407) followed by Buchwald-Hartwig amination | Benzo[h]quinazolinone | Substituted Benzo[h]quinazolinones | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multidimensional correlation experiments, a complete structural assignment of 6-Bromo-2-chloro-7-fluoroquinoline can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts, coupling constants (J-values), and multiplicity of these signals are dictated by the electronic environment created by the bromo, chloro, and fluoro substituents. The proton at position 8 would likely appear as a doublet, coupled to the fluorine atom at position 7. The proton at position 5 would also be expected to be a doublet, coupled to the proton at position 4. The proton at position 3 would likely be a singlet, and the proton at position 4 would be a doublet of doublets, coupled to both the proton at position 3 and the proton at position 5.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This table is predictive as specific experimental data is not publicly available. Actual values may vary.)

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.5 - 7.8 | s | - |

| H-4 | 8.0 - 8.3 | d | J(H4-H5) = 8.0 - 9.0 |

| H-5 | 7.8 - 8.1 | d | J(H5-H4) = 8.0 - 9.0 |

| H-8 | 8.2 - 8.5 | d | J(H8-F7) = 9.0 - 10.0 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached halogens. Carbons directly bonded to chlorine, bromine, and fluorine will exhibit characteristic shifts. Furthermore, carbon-fluorine coupling will be observable for carbons in proximity to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as specific experimental data is not publicly available. Actual values may vary.)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 115 - 120 |

| C-7 | 155 - 160 (d, ¹JC-F) |

| C-8 | 118 - 122 |

| C-8a | 145 - 150 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Additionally, this signal will exhibit coupling to the adjacent proton at C-8, appearing as a doublet.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl, C-Br, and C-F stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide insights into the molecular vibrations. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is predictive as specific experimental data is not publicly available. Actual values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern would provide further structural information, with potential losses of halogen atoms or other small fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the precise determination of the molecular mass, which can be used to confirm the elemental composition of the compound. The predicted exact mass for the [M+H]⁺ ion of this compound (C₉H₅BrClFN) is 259.9273.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: Predicted data from PubChem.)

| Adduct | m/z |

| [M+H]⁺ | 259.92726 |

| [M+Na]⁺ | 281.90920 |

| [M-H]⁻ | 257.91270 |

| [M]⁺ | 258.91943 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it would be possible to definitively determine its solid-state structure.

This analysis would yield crucial data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom (carbon, hydrogen, nitrogen, bromine, chlorine, and fluorine) in the asymmetric unit would be determined.

Bond Lengths and Angles: From the atomic coordinates, the exact distances between bonded atoms and the angles between adjacent bonds can be calculated, offering insight into the molecular geometry.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as halogen bonding or π-stacking, which influence the packing of molecules in the crystal lattice.

A hypothetical data table for the crystallographic data of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₄BrClFN |

| Formula weight | 259.50 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.500(1) |

| b (Å) | 9.800(2) |

| c (Å) | 12.300(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 904.0(5) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.905 g/cm³ |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For an aromatic and heterocyclic compound like this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems, such as the quinoline ring.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.

The substitution pattern of the quinoline ring with a bromine, chlorine, and fluorine atom, all of which are auxochromes, would be expected to influence the position and intensity of the absorption maxima (λmax) through inductive and resonance effects. A UV-Vis spectrum of this compound would provide valuable information on its electronic structure.

A hypothetical data table summarizing the expected UV-Vis absorption data is provided below.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | 285 | 9,500 | π → π |

| Ethanol | 320 | 4,200 | π → π |

| Ethanol | 350 | 800 | n → π* |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.orgresearchgate.net It is widely employed to predict various molecular properties of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 6-bromo-2-chloro-7-fluoroquinoline, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net

Table 1: Representative Theoretical Bond Lengths in Halogenated Aromatic Systems Note: This table presents typical bond length ranges derived from computational studies of various halogenated aromatic compounds and is for illustrative purposes, not specific to this compound.

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.42 |

| C-N (aromatic) | 1.32 - 1.38 |

| C-H | ~1.08 |

| C-F | ~1.35 |

| C-Cl | ~1.74 |

| C-Br | ~1.90 |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectra can be used to assign the vibrational modes observed experimentally. researchgate.netnih.gov

For this compound, characteristic vibrational frequencies would include C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring (typically 1400-1650 cm⁻¹), and the stretching vibrations for the carbon-halogen bonds. The C-F, C-Cl, and C-Br stretching frequencies are expected in distinct regions of the fingerprint area of the spectrum. Comparing the computed frequencies with experimental data for related compounds allows for a detailed analysis of the vibrational spectrum. researchgate.netnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Halogenated Quinolines Note: These are representative frequency ranges based on DFT studies of analogous compounds. The exact values for this compound would require specific calculations.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| C-H In-plane Bend | 1000 - 1300 |

| C-F Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its location and energy indicate the sites susceptible to electrophilic attack. The LUMO is an electron acceptor, and its properties point to the likely sites for nucleophilic attack. youtube.com

For this compound, DFT calculations can map the distribution and energy levels of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. The presence of multiple halogen substituents with varying electronegativity and size will create a complex electronic landscape, making FMO analysis essential for predicting which positions on the quinoline ring are most reactive. researchgate.net

Table 3: Conceptual Frontier Molecular Orbital Properties Note: This table illustrates the principles of FMO analysis. Actual energy values would be determined by specific DFT calculations.

| Molecular Orbital | Role in Reactivity | Information Gained from Analysis |

|---|---|---|

| HOMO | Electron Donor | Identifies sites for electrophilic attack (nucleophilic centers) |

| LUMO | Electron Acceptor | Identifies sites for nucleophilic attack (electrophilic centers) |

| HOMO-LUMO Gap | Indicator of Stability | Predicts chemical reactivity and kinetic stability |

Quantum Chemical Descriptors and In Silico Property Prediction (e.g., XLogP)

Beyond FMO analysis, DFT and other computational methods can calculate a wide array of quantum chemical descriptors that predict the physicochemical properties of a molecule. These descriptors include dipole moment, polarizability, molecular electrostatic potential (MEP), and lipophilicity (logP).

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. Lipophilicity, often estimated as a calculated value like XLogP, predicts how the molecule will partition between a lipid and an aqueous phase, a critical parameter for drug-likeness. For the related compound 6-bromo-2-chloro-7-nitroquinoline, a predicted XlogP value is 3.7, suggesting significant lipophilicity. uni.lu

Table 4: Key Quantum Chemical Descriptors and Their Significance Note: This table provides a general overview of important descriptors and their applications.

| Descriptor | Significance |

|---|---|

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Polarizability | Indicates how easily the electron cloud can be distorted, affecting non-covalent interactions. |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the molecular surface, predicting sites for non-covalent interactions. |

| XLogP | Predicts the lipophilicity of the compound, a key factor in its pharmacokinetic profile. |

| Chemical Hardness/Softness | Derived from HOMO-LUMO energies, these descriptors quantify the molecule's resistance to change in its electron distribution. |

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for generating hypotheses about how a small molecule might interact with a biological target to elicit a response. nih.govnih.gov

For this compound, docking simulations could be performed against various protein targets. Given that quinoline derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors or anti-infective agents, there are numerous potential receptors to investigate. mdpi.comscielo.brrsc.org The simulation would place the quinoline derivative into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. The analysis of the resulting poses reveals potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and, importantly for this molecule, halogen bonds, which can significantly contribute to binding affinity. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the step-by-step process of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. iipseries.org This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is energetically favorable.

For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent functionalization. For example, DFT calculations could be used to explore the regioselectivity of nucleophilic aromatic substitution reactions, predicting whether the chlorine at the C2 position or one of the other halogens is more readily displaced. mdpi.comrsc.org Such studies provide a deeper understanding of the reaction's feasibility and can guide the optimization of experimental conditions. researchgate.net

Structure Activity Relationship Sar Principles in Halogenated Quinoline Chemical Design

Influence of Halogen Substituent Identity and Position (6-Bromo, 2-Chloro, 7-Fluoro) on Chemical Reactivity and Molecular Recognition

The specific placement of bromine at the 6-position, chlorine at the 2-position, and fluorine at the 7-position on the quinoline (B57606) ring system of 6-Bromo-2-chloro-7-fluoroquinoline dictates its chemical behavior and its potential interactions with biological targets. Each halogen imparts a unique combination of steric and electronic effects that modulate the molecule's reactivity and recognition by other molecules.

The reactivity of the quinoline ring is significantly influenced by its substituents. Generally, the pyridine (B92270) ring is more susceptible to nucleophilic attack due to its electron-deficient nature, while the benzene (B151609) ring is more prone to electrophilic substitution. youtube.comvedantu.comscribd.com However, the presence of halogens alters this landscape.

Key Influences of Halogen Substituents:

2-Chloro Substituent: The chlorine atom at the 2-position (an α-position to the nitrogen) renders this site highly susceptible to nucleophilic substitution. iust.ac.ir This is a common feature in 2-haloquinolines and is a key position for introducing further chemical diversity. iust.ac.ir The chlorine atom acts as a good leaving group, facilitating reactions with various nucleophiles. youtube.com

Molecular Recognition: The pattern of halogenation in this compound creates a unique electrostatic potential surface. This surface is critical for how the molecule is "seen" and bound by biological macromolecules like enzymes and receptors. The ability of halogens, particularly fluorine, to form halogen bonds and other non-covalent interactions can be a determining factor in molecular recognition and biological activity. acs.org For instance, in the context of fluoroquinolones, modifications at the C-7 position are known to be crucial for antibacterial activity. nih.govnih.gov

Rational Design Strategies for Modulating Chemical Properties and Interactions of Quinoline Derivatives

The strategic placement of halogens is a powerful tool in the rational design of quinoline derivatives with tailored properties. benthamscience.comnih.gov Medicinal chemists and materials scientists leverage the predictable effects of halogenation to optimize molecules for specific applications.

Common Rational Design Strategies:

Blocking Metabolism: Introducing a halogen, such as fluorine, at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and bioavailability of a drug candidate. benthamscience.com The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.

Modulating Binding Affinity: Halogens can be strategically placed to enhance binding to a biological target. This can be achieved through various mechanisms, including the formation of halogen bonds, hydrophobic interactions, and the optimization of steric fit within a binding pocket. nih.gov

Facilitating Further Synthesis: A halogen can be introduced as a handle for further chemical modification. For example, the reactive 2-chloro position in this compound can serve as a synthetic linchpin for the introduction of a wide array of functional groups, enabling the creation of a library of derivatives for screening. iust.ac.irnih.gov

The modularity of the quinoline scaffold allows for both rational and combinatorial approaches to create novel compounds with diverse photophysical and biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Halogenated Quinoline Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. aimspress.comresearchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a particular biological effect.

For halogenated quinolines, QSAR models can be developed to understand the impact of different halogen substitutions on a specific activity. These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure and properties.

Key Aspects of QSAR for Halogenated Quinolines:

Descriptor Selection: Relevant descriptors for halogenated quinolines might include parameters that describe the size (e.g., van der Waals volume), lipophilicity (e.g., logP), and electronic properties (e.g., Hammett constants, dipole moment, HOMO/LUMO energies) of the halogen substituents.

Model Building: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are used to build the QSAR model. The goal is to create a statistically robust equation that can accurately predict the activity of compounds not included in the initial training set.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

Mechanistic Insights: Beyond prediction, QSAR models can provide insights into the mechanism of action. By identifying the key descriptors that influence activity, researchers can infer which molecular properties are most important for the desired biological effect. For example, a QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

QSAR studies on halogenated quinolines can guide the design of new analogs with improved potency and selectivity, ultimately accelerating the discovery of new therapeutic agents and functional materials. mdpi.com

Advanced Applications in Organic Synthesis

Utilization of 6-Bromo-2-chloro-7-fluoroquinoline as a Key Synthetic Building Block for Complex Molecules

This compound serves as an exemplary starting material for constructing intricate molecular architectures. The distinct electronic nature and positioning of its three halogen substituents—bromo, chloro, and fluoro—allow for a programmed, step-wise functionalization. This "orthogonal" reactivity is a powerful tool for synthetic chemists, enabling the introduction of different molecular fragments at specific sites on the quinoline (B57606) core.

The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Concurrently, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov The fluorine atom at C7, being the most electronegative, is generally less reactive under these conditions and can be retained in the final molecule to enhance properties like metabolic stability and receptor binding affinity, or it can be targeted under more specific reaction conditions.

This differential reactivity allows for a modular approach to synthesis. For instance, a synthetic route could first involve a Suzuki coupling at the C6-bromo position to introduce an aryl or heteroaryl group, followed by a nucleophilic substitution at the C2-chloro position to add an amino or alkoxy side chain. This stepwise approach provides precise control over the final structure, which is crucial for building complex molecules like those targeted in drug discovery programs. nih.gov

Table 1: Illustrative Sequential Functionalization of this compound

| Step | Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|---|

| 1 | This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-2-chloro-7-fluoroquinoline |

| 2 | 6-Aryl-2-chloro-7-fluoroquinoline | Nucleophilic Aromatic Substitution | Amine (R-NH₂) | 6-Aryl-2-(amino)-7-fluoroquinoline |

Synthesis of Multifunctional Quinoline Derivatives for Diverse Chemical Applications

The strategic placement of halogens on the this compound scaffold makes it an ideal precursor for generating libraries of multifunctional quinoline derivatives. mdpi.com The ability to selectively modify each position allows for the systematic variation of substituents, which is a key strategy in structure-activity relationship (SAR) studies for developing new therapeutic agents and functional materials. rsc.orgacs.org

Cross-Coupling Reactions at the C6-Position: The C6-bromo functionality is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields 6-alkynylquinoline derivatives, which are valuable intermediates for further transformations or as components in conjugated materials.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position.

Nucleophilic Substitution at the C2-Position: The 2-chloro substituent is highly susceptible to nucleophilic attack, especially when the quinoline nitrogen is protonated or coordinated to a Lewis acid. This facilitates the introduction of a diverse array of functional groups. nih.gov

Amination: Reaction with primary or secondary amines yields 2-aminoquinoline (B145021) derivatives, a common motif in bioactive molecules.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of 2-alkoxy or 2-aryloxy quinolines.

Thiolation: Reaction with thiols provides 2-thioether derivatives.

The fluorine atom at C7 often remains, contributing favorably to the electronic properties and metabolic stability of the resulting derivatives. nih.gov This multi-handle approach enables the rapid generation of a diverse library of compounds from a single, readily accessible starting material.

Table 2: Diverse Functionalization Reactions of this compound

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| C6 (Bromo) | Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Aryl, Heteroaryl, Alkyl | Medicinal Chemistry, Materials Science |

| C6 (Bromo) | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl | Organic Synthesis Intermediate |

| C2 (Chloro) | Nucleophilic Substitution | Amines (R₂NH) | Amino | Drug Discovery |

| C2 (Chloro) | Nucleophilic Substitution | Alcohols (R-OH) | Alkoxy | Chemical Probes |

Contribution to the Development of Privileged Chemical Scaffolds in Modern Organic Synthesis

The concept of a "privileged scaffold" is central to modern drug discovery. nih.govtandfonline.com It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of new drugs. tandfonline.comnih.gov The quinoline ring system is a quintessential example of a privileged scaffold, forming the core of numerous approved drugs with a wide range of activities, including anticancer, antimalarial, and antibacterial properties. ijresm.comijpsjournal.comnih.gov

This compound makes a significant contribution to the utility of the quinoline scaffold for several reasons:

Vectorial Complexity: The distinct reactivity of the C2, C6, and C7 positions allows chemists to introduce substituents in a controlled, directional manner. This enables the exploration of three-dimensional chemical space around the core scaffold, which is critical for optimizing interactions with biological targets.

Library Synthesis: The orthogonal reactivity is ideally suited for combinatorial chemistry and parallel synthesis. A single intermediate, this compound, can be used to rapidly generate large libraries of analogues by varying the reagents used for substitution at the C2 and C6 positions. This accelerates the drug discovery process. nih.gov

Fine-Tuning of Properties: The fluorine atom at C7 is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity (through interactions like hydrogen bonding or dipole-dipole interactions), and modulate the basicity (pKa) of the quinoline nitrogen. nih.gov

By providing a robust and flexible platform for generating molecular diversity, this compound serves as a powerful tool for developing novel compounds based on the proven quinoline privileged scaffold.

Table 3: Features of this compound as a Privileged Scaffold Precursor

| Structural Feature | Synthetic Advantage | Contribution to Privileged Scaffold Development |

|---|---|---|

| Quinoline Core | Proven biological relevance | High probability of identifying bioactive compounds. nih.govnih.gov |

| C6-Bromo Substituent | Amenable to diverse cross-coupling reactions | Allows for extensive exploration of substituents for SAR. |

| C2-Chloro Substituent | Susceptible to nucleophilic substitution | Provides a second, orthogonal site for diversification. nih.gov |

| C7-Fluoro Substituent | Enhances metabolic stability and binding | Improves the drug-like properties of the final compounds. nih.gov |

Emerging Research Avenues and Methodological Innovations in Halogenated Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes for Halogenated Quinolines

The synthesis of polysubstituted quinolines, such as 6-Bromo-2-chloro-7-fluoroquinoline, has traditionally relied on classic methodologies like the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.org However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in modest yields and a lack of specific regioselectivity. nih.gov Consequently, contemporary research efforts are increasingly directed towards the development of more sustainable and efficient synthetic protocols.

Green chemistry principles are at the forefront of these innovations, advocating for the use of eco-friendly solvents like water and ethanol, and the application of catalysts that can be easily recovered and recycled. citedrive.com One-pot synthesis strategies are particularly attractive as they minimize waste, reduce solvent consumption, and save energy by combining multiple reaction steps into a single operation. citedrive.com For a molecule like this compound, a plausible sustainable approach could involve a modified Friedländer annulation, reacting a suitably substituted 2-aminoaryl ketone with a carbonyl compound under solvent-free conditions or in a green solvent. researchgate.net

Electrochemical synthesis represents another promising frontier, offering a way to drive reactions using electricity as a clean reagent. citedrive.comrsc.org This approach can often be conducted at room temperature and without the need for external chemical oxidants or metal catalysts, leading to cleaner reaction profiles and higher yields. citedrive.com The intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes under electrochemical conditions is one such method that could be adapted for the synthesis of complex quinolines. citedrive.com Furthermore, photocatalytic methods, which utilize visible light to initiate chemical transformations, are gaining traction. rsc.orgdechema.de These reactions can proceed under mild, ambient conditions, and the use of organic dyes or semiconductor nanoparticles as photocatalysts offers a more environmentally benign alternative to traditional metal-based catalysts. rsc.orgdechema.de

Below is a table summarizing potential sustainable synthetic approaches applicable to the synthesis of this compound:

| Synthetic Approach | Catalyst/Reagent | Conditions | Advantages |

| Green Friedländer Annulation | p-Toluenesulfonic acid, Ceric ammonium (B1175870) nitrate | Solvent-free or green solvents (e.g., ethanol, water) | Reduced waste, energy efficiency, use of greener catalysts. citedrive.com |

| Electrochemical Synthesis | Electricity | Room temperature, undivided cell | Avoids external oxidants and metals, mild conditions, high efficiency. citedrive.comrsc.org |

| Photocatalytic Synthesis | Organic dyes (e.g., Eosin Y), Semiconductor nanoparticles | Visible light, ambient temperature | Environmentally friendly, mild conditions, high energy efficiency. rsc.orgdechema.de |

| Microwave-Assisted Synthesis | Various catalysts | Rapid heating | Reduced reaction times, often improved yields. nih.gov |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic routes for compounds like this compound, real-time monitoring of reaction kinetics and the detection of transient intermediates are crucial. Advanced in situ spectroscopic techniques have become indispensable tools for achieving this level of process understanding.

Fourier Transform Infrared (FTIR) spectroscopy , when used in situ, allows for the continuous tracking of the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. rsc.orgresearchgate.net For instance, in a proposed synthesis of this compound, the disappearance of the carbonyl stretch of a ketone starting material and the appearance of new bands corresponding to the quinoline (B57606) ring system could be monitored in real-time. researchgate.net

Raman spectroscopy offers a complementary in situ monitoring technique, particularly well-suited for reactions in aqueous media and for tracking changes in non-polar bonds. americanpharmaceuticalreview.comspectroscopyonline.com The C-Br and C-Cl stretching vibrations in this compound would produce distinct Raman signals, allowing for precise monitoring of the halogenation steps. americanpharmaceuticalreview.com Real-time Raman monitoring can help determine reaction endpoints accurately, optimize reaction times, and ensure the quality of the final product. aiche.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the use of flow-through cells, can provide detailed structural information on the species present in a reaction mixture as it evolves. nih.govacs.org In the synthesis of this compound, in situ NMR could be employed to unambiguously identify regioisomers and other byproducts, providing invaluable mechanistic insights. nih.govresearchgate.net

The data below illustrates the potential application of these techniques in monitoring a hypothetical synthesis of this compound:

| Spectroscopic Technique | Monitored Species/Parameter | Potential Insights |

| In Situ FTIR | Reactant carbonyl groups, quinoline ring vibrations | Reaction kinetics, detection of intermediates, confirmation of product formation. rsc.orgresearchgate.net |

| In Situ Raman | C-Br, C-Cl, and C-F bond vibrations | Real-time tracking of halogenation, determination of reaction completion, process optimization. americanpharmaceuticalreview.comspectroscopyonline.comaiche.org |

| In Situ NMR | Aromatic proton and carbon signals | Structural elucidation of intermediates and products, identification of regioisomers, mechanistic understanding. nih.govresearchgate.net |

Integration of Machine Learning and Artificial Intelligence for Quinoline Design and Synthesis Prediction

The vast chemical space of possible quinoline derivatives presents a significant challenge for traditional, intuition-driven drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, enabling the rational design of novel quinoline compounds and the prediction of their synthetic accessibility. numberanalytics.comnih.gov

For a target scaffold like this compound, ML models can be trained on large datasets of known quinoline derivatives to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the structural features of quinoline analogues with their observed activities, allowing for the in silico screening of virtual libraries of compounds before committing to their synthesis. researchgate.net

Beyond property prediction, AI algorithms are being developed to assist in synthetic planning. numberanalytics.com By analyzing vast databases of chemical reactions, these tools can propose viable synthetic routes to novel molecules like this compound, potentially identifying more efficient or sustainable pathways that a human chemist might overlook. numberanalytics.com ML can also be used to predict the regioselectivity of reactions, a critical aspect in the synthesis of polysubstituted heterocycles. nih.gov For instance, a model could predict the most likely site of further functionalization on the this compound ring. nih.gov

The following table outlines the potential applications of ML and AI in the context of this compound research:

| ML/AI Application | Description | Potential Impact on this compound Research |

| Property Prediction | Training models to predict biological, physical, and chemical properties based on molecular structure. nih.govresearchgate.net | Rapidly screen virtual derivatives for desired characteristics, prioritizing synthetic efforts. |

| Synthesis Planning | Using AI to propose retrosynthetic pathways and identify optimal reaction conditions. numberanalytics.com | Discover novel and more efficient synthetic routes, reducing experimental effort. |

| Regioselectivity Prediction | Developing models to predict the outcome of reactions on multifunctional scaffolds. nih.gov | Guide the selective functionalization of the quinoline ring to access specific isomers. |

| De Novo Design | Generating entirely new molecular structures with desired properties using generative models. | Design novel quinoline derivatives based on the this compound scaffold with optimized properties. |

Exploration of Unprecedented Chemical Transformations for Polyhalogenated Quinoline Scaffolds

The rich functionality of polyhalogenated quinolines like this compound makes them ideal substrates for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. Modern synthetic chemistry is continuously expanding the toolbox of reactions applicable to such scaffolds.

Cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. soton.ac.uknih.govresearchgate.net The differential reactivity of the bromine and chlorine substituents on the this compound ring could potentially be exploited for selective, sequential cross-coupling reactions, allowing for the introduction of different functional groups at the C-6 and C-2 positions. soton.ac.uknih.gov

Photocatalytic C-H functionalization represents a paradigm shift in synthetic chemistry, enabling the direct conversion of C-H bonds into new functional groups under mild conditions. rsc.org This approach could be used to introduce additional substituents onto the quinoline core of this compound, bypassing the need for pre-functionalized starting materials. nih.gov

Electrochemical methods are also being explored for novel transformations. For example, the electrochemical hydrocyanomethylation or hydrogenation of the quinoline ring system can lead to the formation of tetrahydroquinoline derivatives with new functional groups. rsc.org Such reactions could be applied to this compound to access new chemical space.

The table below details some of the advanced chemical transformations that could be explored with this compound:

| Transformation Type | Reaction | Potential Application to this compound |

| Cross-Coupling | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig | Sequential and selective functionalization at the C-2 (chloro) and C-6 (bromo) positions. soton.ac.uknih.gov |

| C-H Functionalization | Photocatalytic or metal-catalyzed direct functionalization | Introduction of new substituents onto the quinoline ring without pre-activation. nih.gov |

| Ring Modification | Electrochemical hydrogenation/hydrocyanation | Saturation of the heterocyclic ring to produce novel tetrahydroquinoline derivatives. rsc.org |

| Hybrid Molecule Synthesis | "Click" chemistry, multi-component reactions | Ligation with other pharmacophores or functional molecules to create hybrid compounds with novel properties. mdpi.comnih.gov |

Q & A

Q. Why might biological assays show varying IC₅₀ values for structurally similar derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.